N-methyl-3-(piperidin-4-yl)propanamide hydrochloride
Description
N-methyl-3-(piperidin-4-yl)propanamide hydrochloride (CAS: 2704166-03-8) is a synthetic organic compound characterized by a propanamide backbone substituted with a piperidin-4-yl group and a methylamine moiety. This compound is available for research purposes through suppliers like Chemlyte Solutions and is often utilized in pharmaceutical and forensic research due to its structural similarity to opioid analogs . Its molecular formula is C₁₀H₁₉ClN₂O, with a molecular weight of 230.73 g/mol.
Properties
CAS No. |
2704166-03-8 |
|---|---|
Molecular Formula |
C9H19ClN2O |
Molecular Weight |
206.71 g/mol |
IUPAC Name |
N-methyl-3-piperidin-4-ylpropanamide;hydrochloride |
InChI |
InChI=1S/C9H18N2O.ClH/c1-10-9(12)3-2-8-4-6-11-7-5-8;/h8,11H,2-7H2,1H3,(H,10,12);1H |
InChI Key |
LYQZVVXRVXOIQF-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CCC1CCNCC1.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3-(piperidin-4-yl)propanamide hydrochloride typically involves the reaction of N-methyl-3-(piperidin-4-yl)propanamide with hydrochloric acid. The process can be carried out under controlled conditions to ensure high yield and purity. Common reagents used in the synthesis include N-methyl-3-(piperidin-4-yl)propanamide and hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high efficiency, making the compound suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
N-methyl-3-(piperidin-4-yl)propanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like alkyl halides and aryl halides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include amides, carboxylic acids, amine derivatives, and various substituted piperidine compounds .
Scientific Research Applications
N-methyl-3-(piperidin-4-yl)propanamide hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-methyl-3-(piperidin-4-yl)propanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Fentanyl and Its Analogs
Fentanyl (IUPAC: N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide hydrochloride) shares the core N-(piperidin-4-yl)propanamide structure but differs in its substitution pattern. Key distinctions include:
- N-substituents : Fentanyl has a phenyl group and a phenylethyl-piperidine moiety, enhancing its μ-opioid receptor affinity .
- Pharmacological Activity : Fentanyl is a potent synthetic opioid (50–100× more potent than morphine), whereas the activity of N-methyl-3-(piperidin-4-yl)propanamide hydrochloride remains uncharacterized in the evidence.
Other fentanyl analogs, such as 2'-fluoro ortho-fluorofentanyl and β-methyl fentanyl , modify the phenyl or alkyl groups to evade regulatory controls while retaining the propanamide-piperidine backbone . These analogs highlight the role of substituent variations in altering receptor binding and legal status.
Norfentanyl and Deuterated Derivatives
Norfentanyl (N-phenyl-N-(piperidin-4-yl)propanamide) is a fentanyl metabolite with reduced opioid activity due to the absence of the phenylethyl group. Key comparisons include:
- Structural Simplicity: Norfentanyl lacks the phenylethyl substituent, reducing its receptor affinity compared to fentanyl .
- Deuterated Forms: Norfentanyl-D5 oxalate (N-pentadeuterophenyl-N-(piperidin-4-yl)propanamide oxalate) incorporates deuterium to enhance metabolic stability, making it valuable in forensic and pharmacokinetic studies .
Positional Isomers and Piperidine Variants
- N-Methyl-3-(3-piperidinyl)propanamide hydrochloride (CAS: 1609403-81-7) is a positional isomer with the piperidine substituent at the 3-position instead of the 4-position. This minor structural change could significantly impact stereochemistry and receptor binding .
- N-Methyl-3-(methylamino)propanamide hydrochloride (CAS: 57180-63-9) replaces the piperidine ring with a methylamino group, simplifying the structure and likely shifting its pharmacological profile .
Propanamide Derivatives in Pharmaceutical Research
- (R)-2-amino-3-(4-hydroxyphenyl)propanaMide hydrochloride (CAS: 117888-79-6) incorporates a tyrosine-like side chain, suggesting applications in peptide mimetics or enzyme inhibitors .
Data Table: Structural and Functional Comparisons
Research Findings and Implications
- Structural-Activity Relationships (SAR) : The piperidin-4-yl propanamide scaffold is critical for opioid receptor binding in fentanyl analogs. Substituent modifications (e.g., deuterium, fluorine, or methyl groups) influence potency, metabolic stability, and legal classification .
- Forensic Relevance: Compounds like Norfentanyl-D5 are used as reference standards to detect illicit opioid use, underscoring the importance of deuterated analogs in analytical chemistry .
- Unmet Research Needs: The pharmacological profile of this compound remains unstudied.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
